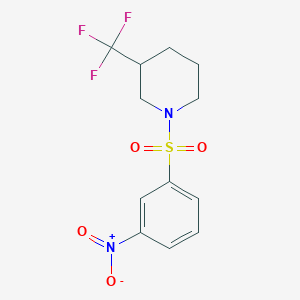

1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a trifluoromethyl group and a nitrophenyl group, both of which can significantly affect the compound’s properties and potential biological activity .

Molecular Structure Analysis

The molecular formula of “1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine” is C12H13F3N2O4S, with an average mass of 338.303 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereodynamics

The compound 1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine plays a significant role in the study of stereodynamics and the synthesis of novel molecular structures. Research has explored the behavior of similar sulfonated piperidines, examining their conformations and interactions in different solvents through NMR spectroscopy. For instance, the stereodynamic behavior of various N-triflyl substituted piperidines has been analyzed, revealing insights into their conformations and interactions based on the orientation of trifluoromethyl groups (Shainyan et al., 2008). This research is foundational for understanding molecular dynamics and designing compounds with specific stereochemical properties.

Reactivity and Kinetics

The reactivity of sulfonated piperidines with other molecules has been a subject of study, highlighting their potential in synthetic organic chemistry. Investigations into the kinetics and mechanisms of reactions involving similar compounds have provided valuable insights into their chemical behavior. For example, the reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine in various solvents have been reported, offering a deeper understanding of such interactions and their applications in synthesizing complex molecules (Jarczewski et al., 1986).

Cyclisation and Synthesis of Polycyclic Systems

Sulfonated piperidines are also pivotal in the synthesis of polycyclic systems through cyclisation reactions. Research demonstrates the utility of sulfonamides as terminators in cationic cyclisations, facilitating the formation of pyrrolidines and other cyclic structures with high efficiency. This method underscores the versatility of sulfonated piperidines in constructing complex molecular architectures (Haskins & Knight, 2002).

Pictet–Spengler Reaction

The compound has been utilized in high-yielding syntheses via the Pictet–Spengler reaction, where N-(2-nitrophenyl)sulfonyl serves both as an activating and protecting group. This approach facilitates the preparation of variously substituted dihydro-spiro isoquinoline-piperidines, highlighting the compound's role in creating structurally diverse and potentially biologically active molecules (Liu et al., 2006).

Crystal Structure Analysis

Crystal structure analysis of compounds involving piperidine and nitrophenyl sulfones has contributed to the understanding of molecular interactions and structural determinants in solid-state chemistry. Such studies provide insights into the arrangement of molecules and the intermolecular forces at play, which are crucial for designing materials with desired properties (Jin et al., 2015).

Wirkmechanismus

Target of Action

It is known that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group and the pyrrolidine ring, both present in this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as the trifluoromethyl group, can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-3-2-6-16(8-9)22(20,21)11-5-1-4-10(7-11)17(18)19/h1,4-5,7,9H,2-3,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHYUHITWKOGKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)

![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)

![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)